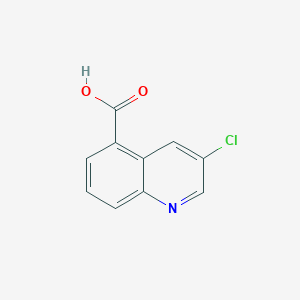

3-Chloroquinoline-5-carboxylic acid

Descripción general

Descripción

3-Chloroquinoline-5-carboxylic acid is an organic compound with the CAS Number: 1823254-06-3 . It has a molecular weight of 207.62 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H6ClNO2/c11-6-4-8-7 (10 (13)14)2-1-3-9 (8)12-5-6/h1-5H, (H,13,14) . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 3rd position and a carboxylic acid group at the 5th position. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 207.62 and a density of 1.5±0.1 g/cm3 . The boiling point is 399.1±22.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Biological and Pharmacological Significance

3-Chloroquinoline-5-carboxylic acid, a derivative of quinoline, is instrumental in various biological and pharmacological research areas. It's noteworthy for its structural similarity to several bioactive compounds, contributing to its significance in scientific research. Although specific studies directly addressing this compound were not found, insights can be gleaned from research on closely related compounds:

Chlorogenic Acid (CGA) and Its Biological Impacts : CGA is known for its versatile biological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system stimulator. CGA's impact on lipid and glucose metabolism is significant, offering therapeutic potential in managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Chlorogenic Acid as a Food Additive and Nutraceutical : Recognized for its therapeutic benefits in metabolic syndrome treatment, CGA is also a valued food additive due to its antimicrobial properties against a spectrum of organisms. Its antioxidant activity, protective properties against bioactive compound degradation in food, and prebiotic activity underscore its multifaceted role in both health promotion and food preservation (Santana-Gálvez et al., 2017).

Chloroquine-Containing Compounds in Disease Management : Derivatives of chloroquine, another quinoline compound, are recognized for their antimalarial properties and are being explored for managing various infectious and non-infectious diseases. The repurposing of these compounds reflects their potential utility in drug development and disease treatment (Njaria et al., 2015).

Comprehensive Review of Chlorogenic Acid : A deep dive into CGA's health benefits, sources, bioavailability, and its protective roles, offering insights into its therapeutic potential across a spectrum of health conditions. This review underscores the compound's significance in dietary interventions and potential drug development (Lu et al., 2020).

Redox Mediators in Organic Pollutant Treatment : Exploring the role of certain redox mediators in enhancing the degradation efficiency of recalcitrant compounds in wastewater, highlighting the relevance of enzyme–redox mediator systems in environmental remediation and the potential of compounds like this compound in these applications (Husain & Husain, 2007).

Biocatalyst Inhibition by Carboxylic Acids : Discusses the inhibitory effects of carboxylic acids, like this compound, on microbes used in the production of biofuels and chemicals, offering insights into metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe et al., 2013).

Safety and Hazards

The safety information for 3-Chloroquinoline-5-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Mecanismo De Acción

Target of Action

It’s structurally related to chloroquine, an antimalarial drug, which primarily targets the heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) value of 1.42 .

Result of Action

Based on the mode of action of chloroquine, it can be inferred that the compound might lead to the accumulation of toxic heme in malarial parasites, resulting in their death .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Análisis Bioquímico

Biochemical Properties

3-Chloroquinoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of quinoline carboxylic acids have been studied as inhibitors of protein kinase CK2, an enzyme involved in numerous cellular processes including cell cycle regulation and apoptosis . The interaction between this compound and CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of protein kinase CK2 by this compound can lead to altered phosphorylation states of key regulatory proteins, affecting processes such as cell proliferation and apoptosis . Additionally, this compound may influence the expression of genes involved in metabolic pathways, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes such as protein kinase CK2, leading to enzyme inhibition. This binding interaction is crucial for its inhibitory effects on CK2 activity, which in turn affects various cellular processes . Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could lead to cytotoxicity, affecting cell viability and function . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

3-chloroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNEWHZPOPSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)

![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)

![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)